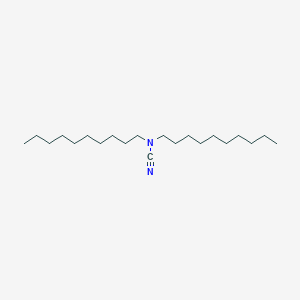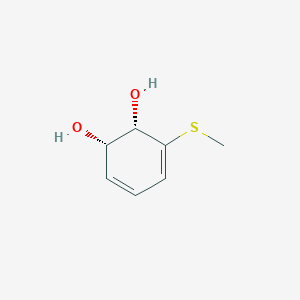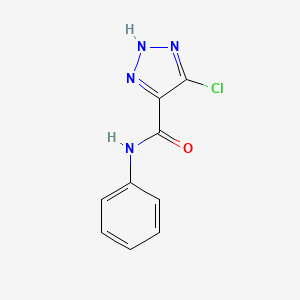![molecular formula C22H18Mg B14290334 Magnesium bis[(naphthalen-1-yl)methanide] CAS No. 113279-89-3](/img/structure/B14290334.png)
Magnesium bis[(naphthalen-1-yl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis[(naphthalen-1-yl)methanide] is an organomagnesium compound that features a magnesium atom bonded to two naphthalen-1-ylmethanide ligands. This compound is of interest due to its unique structure and reactivity, which make it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bis[(naphthalen-1-yl)methanide] can be synthesized through the reaction of magnesium with naphthalen-1-ylmethanide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for magnesium bis[(naphthalen-1-yl)methanide] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium bis[(naphthalen-1-yl)methanide] undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis[(naphthalen-1-yl)methanide] include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in solvents like THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving magnesium bis[(naphthalen-1-yl)methanide] depend on the specific reactants used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce substituted naphthalenes .
Scientific Research Applications
Magnesium bis[(naphthalen-1-yl)methanide] has several scientific research applications, including:
Mechanism of Action
The mechanism by which magnesium bis[(naphthalen-1-yl)methanide] exerts its effects involves the transfer of electrons from the magnesium center to the reactants. This electron transfer facilitates the reduction or substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(phenylmethanide): Similar in structure but with phenyl groups instead of naphthalen-1-yl groups.
Magnesium bis[(2-naphthyl)methanide]: Similar but with the naphthyl group in the 2-position instead of the 1-position.
Uniqueness
Magnesium bis[(naphthalen-1-yl)methanide] is unique due to the presence of the naphthalen-1-yl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
113279-89-3 |
|---|---|
Molecular Formula |
C22H18Mg |
Molecular Weight |
306.7 g/mol |
InChI |
InChI=1S/2C11H9.Mg/c2*1-9-5-4-7-10-6-2-3-8-11(9)10;/h2*2-8H,1H2;/q2*-1;+2 |
InChI Key |
YWDKRLOQQMCBHN-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC2=CC=CC=C12.[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


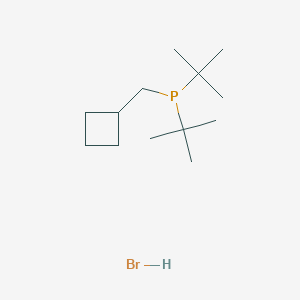
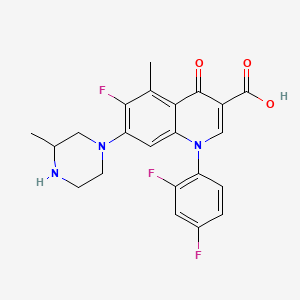
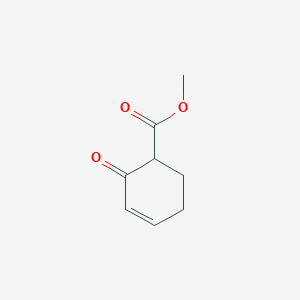
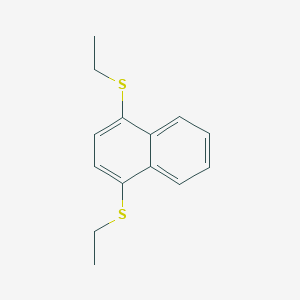

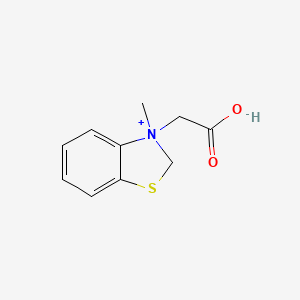

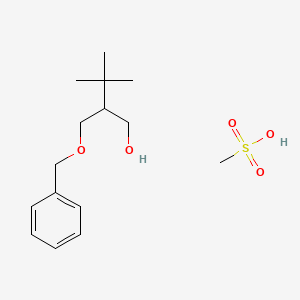
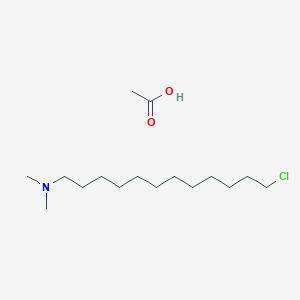
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
